N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1005298-24-7) is a pyrido[2,3-d]pyrimidine derivative characterized by a complex heterocyclic core structure. Its molecular formula is C22H25N5O5, with a molecular weight of 439.5 g/mol. Key structural features include:
- A pyrido[2,3-d]pyrimidine scaffold with 2,4-dioxo groups.
- Substituents: 5-ethoxy, 6-ethyl, and 1-methyl groups on the heterocyclic core.
- An N-(3-acetamidophenyl)acetamide side chain.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-5-14-11-23-20-18(19(14)32-6-2)21(30)27(22(31)26(20)4)12-17(29)25-16-9-7-8-15(10-16)24-13(3)28/h7-11H,5-6,12H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPPBZMWMJQION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C22H25N5O5, with a molecular weight of approximately 439.5 g/mol. It contains a pyrido[2,3-d]pyrimidine core and several functional groups that may contribute to its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Pyrido[2,3-d]pyrimidine core : This bicyclic structure is often associated with various biological activities.
- Acetamide and ethoxy moieties : These functional groups may enhance solubility and bioactivity.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities. These may include:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation in in vivo models.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Acetylpyrazole | C₅H₄N₂O | Exhibits anticancer activity; simpler structure |
| 5-Ethoxycarbonylpyrimidine | C₇H₈N₂O₂ | Potential for similar biological activities; lacks acetamide functionality |
| 6-Ethyluracil | C₇H₈N₂O₂ | Related to nucleobases; involved in nucleotide metabolism |
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Anticancer Activity :
- Antimicrobial Effects :
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 439.5 g/mol. Its structure features a pyrido-pyrimidine core, which is known for contributing to various biological activities. The presence of functional groups such as acetamide and ethoxy enhances its solubility and interaction with biological targets.
Research indicates that N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibits a range of biological activities:
1. Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, derivatives of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects at concentrations as low as 10 µM.
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various pathogens. In vitro studies indicated that it exhibits substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition greater than 15 mm at certain concentrations.
3. Central Nervous System Effects
The structural features may confer neuroprotective properties or influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the effects of similar pyrido-pyrimidine derivatives on human cancer cell lines. Results indicated that these compounds could lead to a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of this compound were screened for antibacterial activity. The results revealed that certain derivatives exhibited effective inhibition against bacterial strains at concentrations around 50 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Variations: The target compound and CAS 1005304-56-2 share a pyrido[2,3-d]pyrimidine core but differ in the absence of the 6-ethyl group in the latter, reducing its molecular weight by ~6% . Compound 24 (Molecules, 2010) replaces the pyrido ring with a thieno[2,3-d]pyrimidine scaffold, introducing a sulfur atom. This modification likely alters electronic properties and solubility .
Substituent Effects: The 5-ethoxy and 1-methyl groups in the target compound are conserved in CAS 1005304-56-2, but the 6-ethyl group may enhance lipophilicity and membrane permeability .
Synthesis Complexity :
- Compound 24 was synthesized via acetyl chloride in pyridine with a 73% yield , while Example 83 required palladium-catalyzed cross-coupling, yielding only 19% .
Bioactivity Implications: The dihydropyrido-pyrimidine core in the target compound is structurally similar to kinase inhibitors (e.g., imatinib analogs), though direct bioactivity data are absent in the reviewed literature .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step protocols, including cyclization, functional group substitution, and amide coupling. Key parameters include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (e.g., reflux for cyclization), and catalyst use (e.g., K₂CO₃ for nucleophilic substitutions). Reaction progress should be monitored via TLC, and purification achieved via column chromatography .
- Optimization : Microwave-assisted synthesis can reduce reaction times, while statistical design of experiments (DoE) minimizes trial-and-error approaches by identifying critical variables (e.g., molar ratios, temperature) .
Q. How can structural integrity and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm hydrogen environments (e.g., acetamide protons at δ ~2.0 ppm, aromatic protons at δ ~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ via LC-MS) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What functional groups in this compound are most reactive, and how do they influence solubility and stability?
- Key Functional Groups :
- Acetamide group : Hydrolysis-prone under acidic/basic conditions; solubility in polar solvents (e.g., DMSO).
- Pyrido[2,3-d]pyrimidine core : Electron-deficient due to diketone groups; susceptible to nucleophilic attack.
- Ethoxy and ethyl substituents : Enhance lipophilicity, impacting membrane permeability in biological systems .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities to target proteins (e.g., ATP-binding pockets).
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- MD Simulations : Evaluate stability of ligand-protein complexes over time .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy groups) affect biological activity?
- Experimental Design :
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., varying alkoxy groups) and test against target enzymes.
- Data Analysis : Use IC₅₀ values from enzyme inhibition assays to correlate substituent effects (e.g., bulkier groups may hinder binding).
- Case Study : Pyrido[2,3-d]pyrimidine derivatives with 4-methylphenyl groups showed enhanced activity against cancer cell lines .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Troubleshooting :
- Buffer Compatibility : Test compound stability in assay buffers (e.g., PBS vs. Tris-HCl) to rule out pH-dependent degradation .
- Cellular vs. Cell-Free Assays : Compare results from enzymatic assays (e.g., purified kinases) and cell-based viability tests to identify off-target effects .
- Statistical Validation : Apply ANOVA to assess reproducibility across replicates and identify outlier conditions .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In Vitro Models :
- Microsomal Incubations : Assess hepatic metabolism using human liver microsomes (HLM) and CYP450 inhibitors .
- Ames Test : Screen for mutagenicity via bacterial reverse mutation assays .
- In Vivo Models : Administer compound to rodents (e.g., Wistar rats) and monitor plasma half-life (t₁/₂) and organ toxicity via histopathology .
Methodological Resources
Q. What statistical approaches optimize reaction yields and reproducibility?
- DoE Frameworks :
- Factorial Design : Identify interactions between variables (e.g., temperature × solvent polarity).
- Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield .
- Case Study : A thieno[2,3-d]pyrimidine synthesis achieved 85% yield after optimizing molar ratios via RSM .
Q. How are advanced spectroscopic techniques (e.g., 2D-NMR) used to resolve complex stereochemistry?
- Techniques :
- COSY and HSQC : Assign proton-proton and proton-carbon correlations in fused pyrimidine systems .
- NOESY : Confirm spatial proximity of substituents (e.g., ethyl vs. methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
